![molecular formula C18H21ClN4O2S B2482991 N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide CAS No. 899970-20-8](/img/structure/B2482991.png)
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a thieno[3,4-c]pyrazole core with various substituents. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the search results . These properties would need to be determined experimentally.Scientific Research Applications
- Specifically, the second and third harmonic generation values are 56 and 158 times higher than standard urea, respectively, at a wavelength of 1064.13 nm .
- For instance, the substance “3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione” (analogous to our compound) showed better efficacy than valproic acid in anticonvulsant tests .
Nonlinear Optics
Anticonvulsant Activity
Antiviral Potential
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazoles , which are known to exhibit a wide range of biological properties and interact with various targets.
Mode of Action
Pyrazoles, in general, are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, blocking receptor binding, and interfering with cellular signaling pathways . The exact mode of action for this compound would depend on its specific target(s).
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Pyrazoles are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound may potentially affect one or more of these pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Given the broad range of biological activities associated with pyrazoles , it’s plausible that this compound could have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-11(2)6-7-20-17(24)18(25)21-16-14-9-26-10-15(14)22-23(16)13-5-3-4-12(19)8-13/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBCHNSGPLIVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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